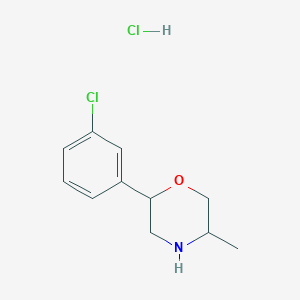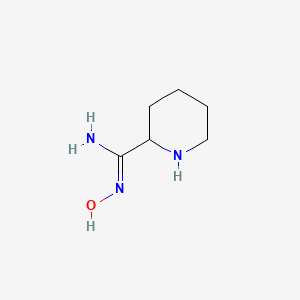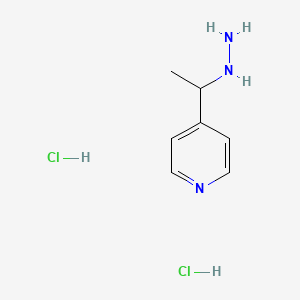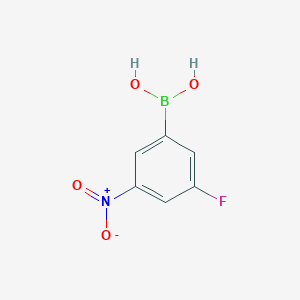
(3-Fluoro-5-nitrophenyl)boronic acid
Descripción general
Descripción
“(3-Fluoro-5-nitrophenyl)boronic acid” is a type of boronic acid. Boronic acids have become increasingly popular in the synthesis of small chemical receptors due to their ability to form five-membered boronate esters with diols . They are generally environmentally benign and readily prepared .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate .Molecular Structure Analysis
The molecular formula of “(3-Fluoro-5-nitrophenyl)boronic acid” is C6H5BFNO4 . The InChI code is 1S/C6H4BFNO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2,11-12H .Chemical Reactions Analysis
Boronic acids are important chemical building blocks employed in cross-coupling reactions . One of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions is the Suzuki–Miyaura (SM) cross-coupling .Physical And Chemical Properties Analysis
The density of “(3-Fluoro-5-nitrophenyl)boronic acid” is approximately 1.5±0.1 g/cm3 . The boiling point is around 367.4±52.0 °C at 760 mmHg . The molecular weight is 184.918 Da .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling
(3-Fluoro-5-nitrophenyl)boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various biaryl compounds. This reaction is essential for creating complex organic molecules used in pharmaceuticals, agrochemicals, and organic materials .
DNA Labeling and Genomic Incorporation
This compound’s properties are significant for fluorescent DNA-based aptamer selection and genomic DNA incorporation work. It can be used for DNA labeling, which is crucial in genetic research and diagnostics .
Synthesis of Biologically Active Molecules
It serves as a reactant for synthesizing biologically active molecules, such as inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities. These applications are important in the development of new therapies for diseases like cancer .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases, leading to their utility in various sensing applications. They can be used in homogeneous assays or heterogeneous detection systems, which are important in environmental monitoring and diagnostics .
Molecular Recognition of Saccharides
The boronic acid motif is commonly used in molecular recognition to sense mono- and polysaccharides. This is particularly challenging due to the similarity in size and structure of saccharides, making it a valuable tool in biological research and medical diagnostics .
Fluorescent Sensors Development
As Lewis acids, boronic acids bind with diols to form cyclic esters, resulting in significant fluorescence changes. This property allows (3-Fluoro-5-nitrophenyl)boronic acid to be developed as sensors to recognize carbohydrates, which is useful in medical research and food industry quality control .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of (3-Fluoro-5-nitrophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (3-Fluoro-5-nitrophenyl)boronic acid interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and tolerant to various functional groups . The organoboron reagent is relatively stable, readily prepared, and generally environmentally benign .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it may have a significant impact on the bioavailability of the resulting compounds .
Result of Action
The result of the action of (3-Fluoro-5-nitrophenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various biologically active molecules .
Propiedades
IUPAC Name |
(3-fluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYOLGWHMRXCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



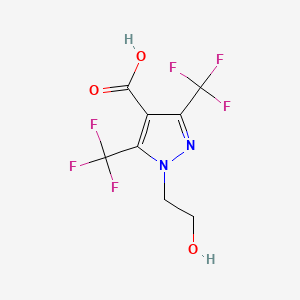

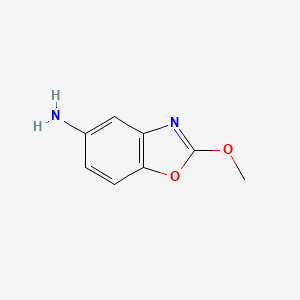
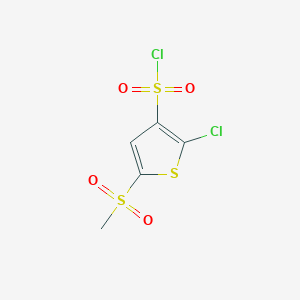

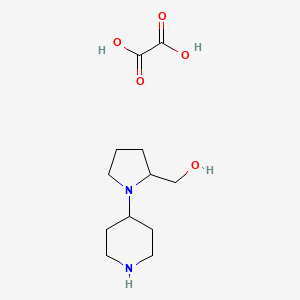


![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)
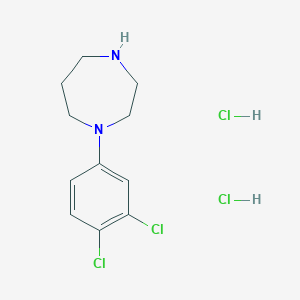
![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)
